Regioisomeric Specificity: Comparing 3-Methoxy-4-Fluoro vs. 2-Fluoro-4-Methoxy Substitution Patterns
The compound's 4-fluoro-3-methoxy substitution pattern on the phenyl ring is a specific regioisomeric arrangement that differentiates it from analogs like 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid. The position of substituents on the aromatic ring critically influences molecular recognition, binding affinity, and physicochemical parameters. This specific arrangement is noted for its potential to enhance metabolic stability and bioavailability compared to other fluoro-methoxy phenylalanine isomers [1].
| Evidence Dimension | Structural Substitution Pattern |
|---|---|
| Target Compound Data | 4-fluoro-3-methoxyphenyl substitution |
| Comparator Or Baseline | 4-fluoro-2-methoxyphenyl substitution (CAS 1270148-77-0) |
| Quantified Difference | N/A (Qualitative structural comparison) |
| Conditions | Structural analysis via SMILES notation and IUPAC nomenclature. |
Why This Matters
Selection of the correct regioisomer is fundamental for SAR studies, as binding to a biological target is exquisitely sensitive to the spatial orientation of functional groups.
- [1] Kuujia. (n.d.). Cas no 1259981-29-7 (2-amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid). Retrieved April 22, 2026. View Source
